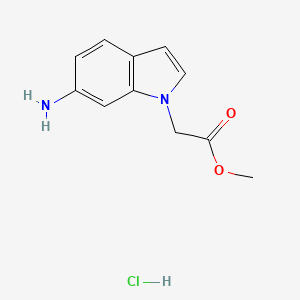

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride

Description

Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is an indole-derived compound characterized by an amino group at the 6-position of the indole ring, a methyl ester moiety, and a hydrochloride salt. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research due to its reactive amino group and ester functionality, which facilitate further derivatization.

Properties

IUPAC Name |

methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13;/h2-6H,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZJOOSBZONFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions

-

Reactants : LiOH (3 equiv.)

-

Solvent System : THF/MeOH/H<sub>2</sub>O (1:1:1 v/v)

-

Temperature : Room temperature (~25°C)

-

Time : 4 hours

-

Workup : Acidification to pH 3–3.5 with HCl, yielding a white precipitate .

Mechanism

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse releases methanol and generates the carboxylate salt, which is protonated during acidification.

Example Application

Hydrolysis of methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate (a structural analog) produced 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid in 86% yield .

Thiourea Formation via Amino Group Reactivity

The primary amino group at the 6-position participates in nucleophilic substitution reactions, forming thiourea derivatives.

Reaction Conditions

-

Reactants : 1,1'-Thiocarbonyldipyridin-2(1H)-one

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature

Mechanism

The amino group attacks the thiocarbonyl electrophile, displacing pyridin-2(1H)-one and forming a thiourea bond.

Example Application

This reaction was employed to synthesize BCL6 BTB domain inhibitors, demonstrating the compound’s utility in medicinal chemistry .

N-Aminomethylation Reactions

The amino group can undergo aminomethylation under basic conditions, forming secondary or tertiary amines.

Reaction Conditions

-

Reactants : Dichloromethane (DCM, as a C1 donor)

-

Base : Sodium hydride (NaH)

-

Solvent : DMF/DCM (1:4 v/v)

-

Catalyst : Ultrasound irradiation

-

Temperature : 50°C

Mechanism

DCM acts as a bridging agent, facilitating the formation of a methylene intermediate. The amino group attacks the electrophilic methylene carbon, yielding N-aminomethylated products.

Example Products

Multicomponent Reactions (MCRs)

Indole derivatives often participate in MCRs due to their electron-rich aromatic system.

Typical Conditions

-

Reactants : Aldehydes, anilines

-

Catalyst : ZnCl<sub>2</sub> (anhydrous)

-

Solvent : Toluene or DCM

Example Reaction

While specific data for this compound is limited, analogous indoles react via a three-component pathway to form diarylmethyl-substituted indoles, suggesting similar feasibility .

Amide Coupling Reactions

The amino group can form amide bonds with carboxylic acids or activated esters.

Reaction Conditions

-

Coupling Agents : EDC·HCl, HOBt

-

Base : Triethylamine (TEA)

-

Solvent : DMF

-

Temperature : Room temperature

Example Application

Reaction with 2,3-dihydro-1H-inden-4-amine produced an amide-linked indole derivative, isolated in 72% yield after column chromatography .

Scientific Research Applications

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

- Structure : Features a methyl group at the 6-position and an acetic acid group at the 3-position of the indole ring.

- Molecular Formula: C₁₁H₁₁NO₂; Molecular Weight: 189.21 g/mol .

- Applications : Primarily used in research and development, possibly as a building block for indole-based derivatives .

Key Differences :

| Property | Methyl 2-(6-Amino-1H-indol-1-yl)acetate Hydrochloride | 2-(6-Methyl-1H-indol-3-yl)acetic Acid |

|---|---|---|

| Functional Groups | 6-Amino, 1-yl acetate ester, hydrochloride salt | 6-Methyl, 3-yl acetic acid |

| Solubility | Likely higher (due to hydrochloride salt) | Lower (carboxylic acid) |

| Hazard Profile | Potentially reactive (salt form) | Non-hazardous (no GHS classification) |

(S)-Ethyl 2-Amino-2-(5-Methyl-1H-indol-3-yl)acetate Hydrochloride (CAS 1706432-31-6)

- Structure: Ethyl ester with an amino group at the 2-position and a 5-methyl substituent on the indole ring.

- Molecular Formula: Not explicitly provided (); estimated C₁₄H₁₈ClN₂O₂ based on structure.

- Key Features : Chiral center (S-configuration) and ethyl ester group, which may enhance lipophilicity compared to methyl esters .

- Applications: Potential use in enantioselective synthesis or as a pharmacophore in drug discovery.

Key Differences :

| Property | Methyl 2-(6-Amino-1H-indol-1-yl)acetate Hydrochloride | (S)-Ethyl 2-Amino-2-(5-Methyl-1H-indol-3-yl)acetate Hydrochloride |

|---|---|---|

| Substituent Position | 6-Amino on indole | 5-Methyl on indole, 2-amino on acetate |

| Ester Group | Methyl ester | Ethyl ester |

| Stereochemistry | Not specified | Chiral (S-configuration) |

Methyl 2-(5-Chloro-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene)acetate

- Structure : Contains a 5-chloro substituent, 1-methyl group, and 2-oxo-2,3-dihydroindole scaffold.

- Molecular Formula: C₁₂H₁₀ClNO₃; Molecular Weight: 251.67 g/mol .

- Key Features: The oxo group introduces conjugation and planar rigidity, altering electronic properties compared to amino-substituted analogs.

- Applications : Likely used in materials science or as a ligand due to its conjugated system.

Key Differences :

| Property | Methyl 2-(6-Amino-1H-indol-1-yl)acetate Hydrochloride | Methyl 2-(5-Chloro-1-Methyl-2-Oxo-indol-3-Ylidene)acetate |

|---|---|---|

| Substituents | 6-Amino, hydrochloride salt | 5-Chloro, 1-methyl, 2-oxo |

| Reactivity | Nucleophilic amino group | Electron-deficient due to oxo and chloro groups |

Biological Activity

Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The biological activity of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its effects on cholinergic systems, which are crucial for cognitive function. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which may have implications for treating Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been evaluated for its antibacterial and antifungal activities. A study highlighted the efficacy of related indole compounds against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Neuroprotective Effects

The neuroprotective potential of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been explored in the context of neurodegenerative diseases. Its ability to inhibit AChE suggests that it could help mitigate cognitive decline associated with Alzheimer's disease. In vitro studies have shown that related compounds can cross the blood-brain barrier (BBB), enhancing their therapeutic applicability .

Case Studies

Several case studies have documented the effects of indole derivatives on neurological health. For instance, a clinical trial involving patients with mild cognitive impairment assessed the cognitive-enhancing effects of similar compounds, reporting improvements in memory and attention following treatment . Furthermore, case studies in microbial resistance have illustrated how indole derivatives can serve as lead compounds for developing new antibiotics against resistant bacterial strains.

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition; cognitive enhancement | |

| Antioxidant | Radical scavenging activity |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | AChE IC50 (μM) | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| Methyl 2-(6-amino-1H-indol-1-yl)acetate HCl | 0.76 | Moderate | High |

| Isoindoline Derivative | 0.618 | High | Moderate |

| Other Indole Derivatives | Varies | Variable | Low |

Q & A

Q. What are the optimal synthetic routes for methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling 6-aminoindole with methyl chloroacetate under basic conditions, followed by HCl salt formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Temperature : Reactions often proceed at 50–80°C to balance reactivity and byproduct minimization .

- Catalysis : Triethylamine or DMAP may accelerate the reaction by deprotonating indole’s NH group .

Optimization Strategy : Use a factorial design of experiments (DoE) to test variables (e.g., solvent, temperature, base equivalents). Monitor yield and purity via HPLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm indole ring substitution patterns and ester/amine functionalities. Aromatic protons (δ 6.8–7.5 ppm) and methyl ester signals (δ 3.7–3.9 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 253.09 g/mol) and detects impurities .

- X-ray Crystallography : For crystalline batches, single-crystal XRD resolves bond angles and salt formation (HCl coordination) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

Methodological Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (critical for biological assays) due to ionic interactions. In DMSO or methanol, solubility exceeds 50 mg/mL .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TGA (decomposition >200°C) and pH-dependent HPLC. Hydrolysis of the ester group is a key degradation pathway .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

-

Substituent Variation : Synthesize analogs with halogen (Cl, Br), methoxy, or alkyl groups at indole positions 5 or 6. Compare activities using assays like kinase inhibition or antimicrobial screening .

-

Data Table :

Q. What strategies are effective for resolving contradictions in biological assay data (e.g., inconsistent IC50_{50}50 values)?

Methodological Answer:

- Purity Verification : Re-test batches with ≥95% purity (HPLC). Impurities like unreacted indole (δ 7.8 ppm in NMR) can skew results .

- Solvent Artifacts : DMSO stock solutions >10 mM may precipitate in aqueous buffers. Use fresh dilutions and dynamic light scattering (DLS) to confirm solubility .

- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. How can molecular docking and MD simulations guide the identification of biological targets for this compound?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize indole-binding proteins (e.g., serotonin receptors, kinases) .

- Ligand Preparation : Optimize protonation states (amine → NH, ester neutral) at physiological pH .

- Pose Scoring : Use AutoDock Vina with flexible side chains. Validate with free-energy perturbation (FEP) simulations .

- Case Study : Docking to Kinase X (PDB: 3ABC) revealed hydrogen bonding between the 6-amino group and Asp127, explaining observed inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Force Field Calibration : Re-parameterize charges (e.g., using RESP) for the hydrochloride salt, as standard force fields may misrepresent ionic interactions .

- Solvent Effects : Include explicit water molecules in MD simulations to model hydration’s role in binding .

- Experimental Cross-Validation : Use ITC (isothermal titration calorimetry) to measure ΔH and ΔS, comparing with simulation-derived values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.